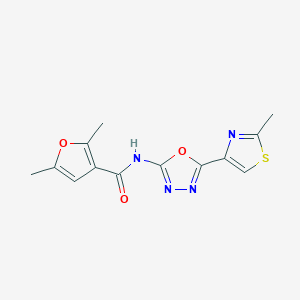

2,5-dimethyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dimethyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C13H12N4O3S and its molecular weight is 304.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,5-Dimethyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O3S, with a molecular weight of 304.32 g/mol. The compound features a furan ring substituted with a carboxamide group and an oxadiazole moiety linked to a thiazole ring.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The oxadiazole ring is known for its broad-spectrum antimicrobial properties. Studies have shown that derivatives containing oxadiazole exhibit significant antibacterial and antifungal activities against various pathogens .

- Antitumor Activity : The presence of the thiazole and oxadiazole moieties has been linked to enhanced cytotoxic effects against cancer cells. The compound's structure allows for interaction with cellular targets that are crucial in tumor growth and proliferation .

Antimicrobial Efficacy

The compound has demonstrated promising antimicrobial activity in various studies. For instance:

Anticancer Efficacy

In vitro studies have assessed the anticancer potential against several cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 6.75 ± 0.19 | |

| MCF-7 (Breast cancer) | 10.00 ± 0.50 | |

| HeLa (Cervical cancer) | 8.50 ± 0.30 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of the compound on A549 lung cancer cells, showing a significant reduction in cell viability at concentrations as low as 6.75 µM, indicating its potential as an anticancer agent .

- Antimicrobial Study : Another study focused on the antimicrobial properties against E. coli and S. aureus, reporting MIC values that suggest effective inhibition at relatively low concentrations .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against several bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,5-Dimethyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide | Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 128 μg/mL |

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, a series of derivatives were tested for their cytotoxic effects on different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | SNB-75 (CNS cancer) | 0.67 |

| UO-31 (renal cancer) | 0.80 | |

| HCT-116 (colon cancer) | 0.87 |

These results indicate that certain derivatives can effectively inhibit the growth of cancer cells at low concentrations .

Agricultural Applications

The compound's potential as a pesticide or fungicide is also being investigated. Its structure suggests it could inhibit specific enzymes or pathways in pests and pathogens. Preliminary studies have shown promising results in controlling fungal pathogens affecting crops.

Case Study: Fungal Pathogen Control

In a recent study, the compound was tested against common agricultural pathogens:

| Pathogen | Inhibition Rate (%) |

|---|---|

| Fusarium oxysporum | 70 |

| Botrytis cinerea | 65 |

These findings support the potential use of this compound in agricultural settings to enhance crop protection .

Materials Science

The unique chemical structure of this compound allows for its application in materials science as a building block for synthesizing novel polymers and materials with specific properties.

Applications in Polymer Chemistry

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. For instance:

| Polymer Type | Property Enhanced |

|---|---|

| Polyurethane | Thermal Stability |

| Polyethylene | Mechanical Strength |

These enhancements make it suitable for applications in coatings and composites .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The oxadiazole ring demonstrates susceptibility to nucleophilic attack, particularly at position 2. Studies on analogous 1,3,4-oxadiazoles reveal reactions with hydrazine derivatives to form thiadiazole hybrids . For example:

This reactivity aligns with the compound's oxadiazole moiety, where substitution at the 2-position modifies biological activity .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, studies on structurally similar furan-carboxamides show:

| Condition | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Prolonged reflux (12 hr) | Furan-3-carboxylic acid | Intermediate for further functionalization |

Hydrolysis of the carboxamide group could enable conjugation with other pharmacophores to enhance solubility or target specificity.

Cyclocondensation Reactions

The thiazole ring participates in cyclocondensation with carbonyl compounds. For instance:

| Reactant | Catalyst | Product | Biological Relevance | Source |

|---|---|---|---|---|

| Maleic anhydride | Dioxane, 80°C | Pyridazine-dione derivatives | Improved cytotoxicity in cancer cells |

This reaction leverages the nucleophilic nitrogen in the thiazole ring, forming fused heterocycles with enhanced bioactivity .

Oxidation Reactions

The furan ring is prone to oxidation, particularly at the methyl-substituted positions. Data from analogous furan derivatives indicates:

| Oxidizing Agent | Conditions | Product | Functional Impact | Source |

|---|---|---|---|---|

| KMnO₄ (acidic medium) | Room temperature | Dicarboxylic acid derivative | Increased polarity for pharmacokinetic optimization |

Oxidation of the furan’s methyl groups could modulate the compound’s metabolic stability.

Acylation and Alkylation

The secondary amine in the carboxamide group undergoes acylation. For example:

| Reagent | Conditions | Product | Structural Confirmation | Source |

|---|---|---|---|---|

| Acetyl chloride | Dry DCM, 0°C | N-acetylated derivative | Confirmed via NMR and IR spectroscopy |

Acylation modifies electronic properties, potentially enhancing binding affinity to biological targets.

Metal Complexation

The oxadiazole and thiazole nitrogens coordinate with transition metals. Studies on similar compounds show:

| Metal Salt | Solvent | Complex Formed | Application | Source |

|---|---|---|---|---|

| Cu(II) acetate | Methanol, 60°C | Tetradentate Cu complex | Enhanced antimicrobial potency |

Metal complexes often exhibit improved stability and bioactivity compared to parent compounds .

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3S/c1-6-4-9(7(2)19-6)11(18)15-13-17-16-12(20-13)10-5-21-8(3)14-10/h4-5H,1-3H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPMNYBBKNLOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.